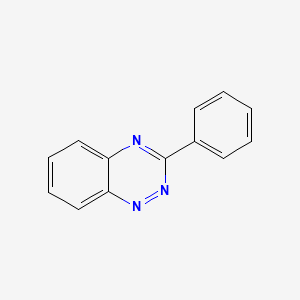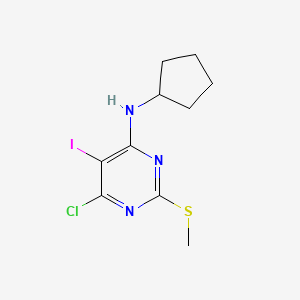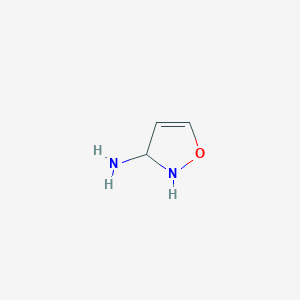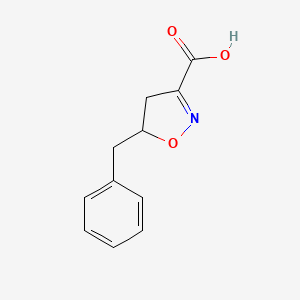
D-Prolyl-L-tyrosyl-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((S)-3-(4-Hydroxyphenyl)-2-(®-pyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes a hydroxyphenyl group, a pyrrolidine carboxamido group, and a phenylpropanoic acid backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-3-(4-Hydroxyphenyl)-2-(®-pyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrrolidine carboxamido group, followed by the introduction of the hydroxyphenyl group and the phenylpropanoic acid backbone. Common reagents used in these reactions include protecting groups, coupling agents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((S)-3-(4-Hydroxyphenyl)-2-(®-pyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carboxamido group can be reduced to amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carboxamido group can produce amines.
Applications De Recherche Scientifique
(S)-2-((S)-3-(4-Hydroxyphenyl)-2-(®-pyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-2-((S)-3-(4-Hydroxyphenyl)-2-(®-pyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Compared to similar compounds, (S)-2-((S)-3-(4-Hydroxyphenyl)-2-(®-pyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoic acid stands out due to its unique combination of functional groups and stereochemistry
Propriétés
Numéro CAS |
871265-59-7 |
|---|---|
Formule moléculaire |
C23H27N3O5 |
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2R)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C23H27N3O5/c27-17-10-8-16(9-11-17)13-19(25-21(28)18-7-4-12-24-18)22(29)26-20(23(30)31)14-15-5-2-1-3-6-15/h1-3,5-6,8-11,18-20,24,27H,4,7,12-14H2,(H,25,28)(H,26,29)(H,30,31)/t18-,19+,20+/m1/s1 |
Clé InChI |
DYJTXTCEXMCPBF-AABGKKOBSA-N |
SMILES isomérique |
C1C[C@@H](NC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
SMILES canonique |
C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(3,4-dimethoxyphenyl)-7-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12912920.png)


![3-Methylpyrido[3,2-e][1,2,4]triazine](/img/structure/B12912940.png)



![5-(4-Methoxyphenyl)-N-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12912963.png)
![2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12912983.png)



